molecular formula C19H24BNO4S B12836212 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B12836212
M. Wt: 373.3 g/mol
InChI Key: ICIOVKNKJJYCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features both boronic ester and sulfonamide functional groups

Preparation Methods

The synthesis of 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline, methylsulfonyl chloride, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction involves the formation of a boronic ester through the reaction of aniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under catalytic conditions

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of amine derivatives.

    Coupling Reactions: The boronic ester group can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through its boronic ester and sulfonamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar compounds to 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:

Properties

Molecular Formula

C19H24BNO4S

Molecular Weight

373.3 g/mol

IUPAC Name

4-methylsulfonyl-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C19H24BNO4S/c1-18(2)19(3,4)25-20(24-18)16-13-15(26(5,22)23)11-12-17(16)21-14-9-7-6-8-10-14/h6-13,21H,1-5H3

InChI Key

ICIOVKNKJJYCMC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.